molecular formula C8H10N2O2 B1425963 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid CAS No. 1349718-35-9

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1425963
CAS No.: 1349718-35-9
M. Wt: 166.18 g/mol
InChI Key: YDPDUABHUDEMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazole carboxylic acids, which have been extensively studied for their potential pharmacological applications. This compound is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol .

Preparation Methods

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclobutyl group, which imparts specific chemical and biological properties that are not present in other similar compounds.

Biological Activity

1-Cyclobutyl-1H-pyrazole-4-carboxylic acid (CBPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₈H₁₀N₂O₂
  • Molecular Weight: 166.18 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1349718-35-9

The structure of CBPCA features a pyrazole ring with a cyclobutyl group at the first position and a carboxylic acid functional group at the fourth position, contributing to its reactivity and biological activity.

Research indicates that CBPCA exerts its biological effects through several mechanisms:

1. Anticancer Activity:
CBPCA has shown potential in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancers. The compound appears to interfere with cellular proliferation pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.

2. Anti-inflammatory Effects:
The compound has demonstrated the ability to suppress pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-kB), a key regulator in inflammatory responses. This suggests its potential use in treating inflammatory diseases.

3. Antidiabetic Effects:
In animal models, CBPCA has been reported to lower blood glucose levels and enhance insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in breast, prostate, and lung cancer cell lines
Anti-inflammatorySuppresses pro-inflammatory cytokines; inhibits NF-kB activation
AntidiabeticReduces blood glucose levels; improves insulin sensitivity

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of CBPCA, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific cancer types. Further analysis revealed that CBPCA induced apoptosis through caspase activation pathways.

Case Study: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of CBPCA using a carrageenan-induced paw edema model in rats. The treated group exhibited significantly reduced swelling compared to controls, supporting its potential as an anti-inflammatory agent. Histological evaluations confirmed minimal tissue damage, indicating safety alongside efficacy.

Potential Applications

Given its diverse biological activities, CBPCA holds promise for various therapeutic applications:

  • Cancer Therapy: As a potential lead compound for developing new anticancer drugs.
  • Anti-inflammatory Medications: For managing chronic inflammatory conditions.
  • Diabetes Management: As an adjunct therapy for improving glycemic control.

Properties

IUPAC Name

1-cyclobutylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDUABHUDEMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266220
Record name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-35-9
Record name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-Cyclobutyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.